molecular formula C10H19N B3186421 (R)-3-Cyclohexylpyrrolidine CAS No. 1236196-57-8

(R)-3-Cyclohexylpyrrolidine

Cat. No.: B3186421
CAS No.: 1236196-57-8
M. Wt: 153.26 g/mol
InChI Key: PJQCUMVGSKEOMN-JTQLQIEISA-N
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Description

®-3-Cyclohexylpyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a cyclohexyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclohexylpyrrolidine typically involves the following steps:

    Cyclohexylation of Pyrrolidine: The initial step involves the alkylation of pyrrolidine with cyclohexyl halides under basic conditions.

    Chiral Resolution: The racemic mixture obtained from the alkylation is then subjected to chiral resolution using chiral acids or chromatography techniques to isolate the ®-enantiomer.

Industrial Production Methods: In an industrial setting, the production of ®-3-Cyclohexylpyrrolidine may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve high yields and enantioselectivity.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: ®-3-Cyclohexylpyrrolidine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-3-Cyclohexylpyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-Cyclohexylpyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, depending on its specific application and target.

Comparison with Similar Compounds

    (S)-3-Cyclohexylpyrrolidine: The enantiomer of ®-3-Cyclohexylpyrrolidine, with different stereochemistry.

    Cyclohexylamine: A simpler analog with a cyclohexyl group attached to an amine.

    Pyrrolidine: The parent compound without the cyclohexyl substitution.

Uniqueness: ®-3-Cyclohexylpyrrolidine is unique due to its chiral nature and the presence of both a cyclohexyl group and a pyrrolidine ring, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(3R)-3-cyclohexylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQCUMVGSKEOMN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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